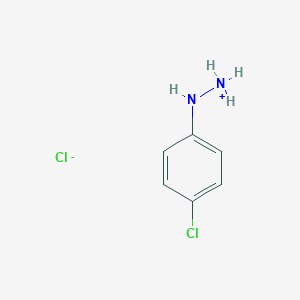

4-Chlorophenylhydrazine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVZREHUWCCHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-69-4 (Parent) | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30148000 | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-70-7 | |

| Record name | Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the core properties, synthesis, and significant applications of 4-chlorophenylhydrazine (B93024) hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes key chemical processes to facilitate a deeper understanding of this versatile chemical intermediate.

Core Properties

4-Chlorophenylhydrazine hydrochloride is a substituted phenylhydrazine (B124118) salt that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its hydrochloride form enhances stability and simplifies handling compared to the free base.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 1073-70-7 | [1][2] |

| Molecular Formula | C₆H₇ClN₂·HCl | [1][3] |

| Molecular Weight | 179.05 g/mol | [1][2] |

| Appearance | White to off-white or light pink/red crystalline powder | [1][3][4] |

| Melting Point | 210-218 °C (decomposes) | [1] |

| Solubility | Soluble in hot water and methanol. | [2][4] |

| Purity | ≥98% (HPLC) | [1] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information is detailed below.

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Data available. |

| IR | Data available. |

| Mass Spectrometry | Data available. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[5]

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute toxicity (Oral, Dermal, Inhalation) | GHS07 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin and eye irritation | GHS07 | Causes skin and serious eye irritation. | IF ON SKIN or IN EYES: Rinse cautiously with water; seek medical advice if irritation persists. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the diazotization of 4-chloroaniline (B138754), followed by reduction.[5]

Materials:

-

4-chloroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Sodium sulfite (B76179) or ammonium (B1175870) sulfite

-

Water

Procedure:

-

Diazotization: 4-chloroaniline is dissolved in a hydrochloric acid solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then added to a solution of sodium sulfite or ammonium sulfite.

-

Isolation: The reaction mixture is acidified with hydrochloric acid, leading to the precipitation of this compound. The precipitate is then filtered, washed, and dried to yield the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of this compound and to detect any isomeric impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column

Mobile Phase:

-

A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Standard and Sample Preparation: Prepare standard solutions of this compound and any known impurities in a suitable diluent. Dissolve the sample to be analyzed in the same diluent.

-

Chromatographic Conditions: Set the column temperature, flow rate, and injection volume. The UV detector wavelength should be set to an appropriate value for optimal detection (e.g., 254 nm).

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak areas.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1][5]

Fischer Indole (B1671886) Synthesis

One of the most prominent applications of this compound is as a key starting material in the Fischer indole synthesis. This reaction is a classic method for preparing indoles, which are important structural motifs in many biologically active compounds.[3] The process involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

The general mechanism of the Fischer indole synthesis is depicted in the following diagram:

Synthesis of Bioactive Molecules

Due to its role in the Fischer indole synthesis and other reactions, this compound is a precursor to a wide range of bioactive molecules. These include compounds with potential anti-cancer and anti-inflammatory properties.[6]

The role of this compound as a building block in the synthesis of these compounds is illustrated below:

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and organic synthesis. Its well-defined properties and reactivity, particularly in the Fischer indole synthesis, make it an indispensable tool for the development of novel therapeutic agents and other fine chemicals. A thorough understanding of its characteristics, synthesis, and handling is essential for its safe and effective utilization in research and industrial settings.

References

- 1. This compound(1073-70-7) 1H NMR [m.chemicalbook.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. chemimpex.com [chemimpex.com]

- 4. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Chlorophenylhydrazine hydrochloride CAS number 1073-70-7

An In-depth Technical Guide to 4-Chlorophenylhydrazine (B93024) Hydrochloride (CAS 1073-70-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine hydrochloride (CAS No. 1073-70-7) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical, agrochemical, and dye manufacturing industries. Its unique reactivity, stemming from the chlorinated phenyl ring and the hydrazine (B178648) functional group, makes it an essential building block for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is typically a white to pink or light yellow crystalline powder.[1][2] It is soluble in hot water and methanol.[1][2] Its stability and solubility make it a versatile reagent for various chemical reactions.[1]

Table 1: Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 1073-70-7 | [1][3] |

| Molecular Formula | C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂) | [1][3][4] |

| Molecular Weight | 179.05 g/mol (or 179.04 g/mol ) | [3][5][6] |

| Synonyms | 1-(4-Chlorophenyl)hydrazine hydrochloride, p-Chlorophenylhydrazine HCl | [1][3][4] |

| InChI Key | YQVZREHUWCCHHX-UHFFFAOYSA-N | [6] |

| EC Number | 214-030-9 | [7] |

| MDL Number | MFCD00012943 | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to red/pink/light yellow crystalline powder | [1][2][3] |

| Melting Point | 210-218 °C; 216 °C (decomposes) | [1][2][3] |

| Solubility | Soluble in hot water, methanol | [1][2] |

| Topological Polar Surface Area | 38.1 Ų | [5][6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Storage Conditions | Store at 0-8°C, under inert gas. Air sensitive and hygroscopic. | [3] |

Table 3: Summary of Spectroscopic Data

| Technique | Data Description | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.00 – 7.02 (d, 2H), 7.32 – 7.34 (d, 2H), 8.46 (s, broad, 1H), 10.34 (d, broad, 3H) | [8] |

| IR (KBr disc, νₘₐₓ, cm⁻¹) | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7 | [8] |

| ESI-MS | m/z: 142.5 (Calculated for C₆H₇ClN₂), 143.3 (Found for [M+H]⁺) | [8] |

Synthesis and Manufacturing

The industrial synthesis of this compound is predominantly achieved via the diazotization of 4-chloroaniline (B138754), followed by a reduction step.[1][9][10] This method is scalable and efficient.[1] Alternative routes, aiming to be more environmentally friendly by reducing wastewater, start from 4-bromochlorobenzene and hydrazine hydrate.[11]

Logical Workflow for Synthesis

The primary synthesis route involves converting an aromatic amine into a diazonium salt, which is then reduced to the target hydrazine. This is a foundational process in industrial organic chemistry.

Caption: General synthesis workflow for 4-Chlorophenylhydrazine HCl.

Experimental Protocol 1: Synthesis via Diazotization of 4-Chloroaniline

This protocol is based on a common laboratory and industrial synthesis method.[9][12]

-

Diazotization Reaction:

-

Suspend 4-chloroaniline (e.g., 38.7 kg) in water (82 kg) in a suitable reaction vessel.[12]

-

Begin stirring and add hydrochloric acid (e.g., 109 kg).[12]

-

Cool the suspension to between -5°C and 10°C in an ice bath.[9][12]

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise, maintaining the low temperature.[9][12] The reaction is complete when a starch-iodide paper test turns blue, indicating a slight excess of nitrous acid.[12]

-

Stir the resulting diazonium salt solution for an additional 45-60 minutes at low temperature.[9][12]

-

-

Reduction Reaction:

-

In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂·2H₂O) in concentrated HCl or an aqueous solution of ammonium (B1175870) sulfite.[9][12]

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. The temperature should be maintained, then gradually raised (e.g., to 50-60°C if using ammonium sulfite) and held for 3-4 hours.[9][12]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to induce crystallization.[8]

-

Filter the resulting solid precipitate.[9]

-

Wash the solid with water and a suitable organic solvent like diethyl ether to remove impurities.[9]

-

Dry the purified white to pink crystalline solid under vacuum to yield this compound.[9]

-

Key Reactions and Applications

This compound is a cornerstone intermediate for synthesizing a wide range of compounds.[13][14] Its primary utility lies in the construction of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1][13][15]

Diagram of Core Applications

This diagram illustrates the role of this compound as a central building block leading to various classes of high-value products.

Caption: Key application pathways for 4-Chlorophenylhydrazine HCl.

Application in Pharmaceutical Synthesis

This compound is instrumental in synthesizing APIs, particularly heterocyclic compounds like pyrazole and indole derivatives.[1][13] These scaffolds are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antithrombotic properties.[13][14][15] For instance, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen.[8]

The Fischer Indole Synthesis

The most prominent reaction involving this compound is the Fischer indole synthesis, discovered in 1883.[16] This reaction produces the indole aromatic heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[16][17]

Experimental Protocol 2: Fischer Indole Synthesis

This generalized protocol describes the synthesis of a substituted indole using this compound.

-

Hydrazone Formation (Optional Step - can be one-pot):

-

Cyclization:

-

Add an acid catalyst to the mixture. Catalysts can be Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[16][19]

-

Heat the reaction mixture, often to high temperatures (e.g., 100-250°C), to facilitate the[1][1]-sigmatropic rearrangement and subsequent cyclization.[17][20] The reaction progress can be monitored by TLC or HPLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to precipitate the crude indole product.[20]

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole derivative.

-

Workflow: Fischer Indole Synthesis

This diagram visualizes the mechanistic steps of the Fischer Indole Synthesis, a critical reaction for this compound.

Caption: Mechanistic steps of the Fischer Indole Synthesis.

Safety and Toxicology

Proper handling of this compound is essential due to its hazardous properties. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4][21][22]

Table 4: GHS Hazard Information

| Identifier | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [21] |

| Signal Word | Warning | [4][21] |

| Hazard Statements | H302: Harmful if swallowed. | [21] |

| H312: Harmful in contact with skin. | [21] | |

| H332: Harmful if inhaled. | [21] | |

| H315: Causes skin irritation. | [22] | |

| H319: Causes serious eye irritation. | [22] | |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P501 |

Table 5: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | > 25 - < 200 mg/kg bw | [23] |

| LD₅₀ | Rat | Dermal | > 500 mg/kg bw | [23] |

| LC₅₀ | Rat | Inhalation | 2.61 mg/L air | [23] |

| LC₅₀ (Fish) | Danio rerio | - | ~0.15 mg/L (96 h) | [23] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][24]

-

Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a protective lab coat.[4][21]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator.[24]

-

Handling: Avoid contact with skin, eyes, and clothing.[22] Avoid formation of dust.[21] Keep away from heat and open flames.[4]

Analytical Methods

Quality control and impurity profiling are critical for any chemical intermediate used in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

A reverse-phase HPLC (RP-HPLC) method has been developed to separate and quantify the target compound from its positional isomers (2-chlorophenylhydrazine and 3-chlorophenylhydrazine) and the primary starting material, 4-chloroaniline.[8]

-

Column: Waters X-Bridge C18 or equivalent.[8]

-

Detection: PDA detector.[8]

-

Significance: This method is crucial for controlling genotoxic impurities and ensuring the quality and consistency of the final drug product.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1073-70-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1073-70-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-クロロフェニルヒドラジン 塩酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN106045876A - Synthetic method for this compound - Google Patents [patents.google.com]

- 12. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 20. scispace.com [scispace.com]

- 21. capotchem.com [capotchem.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. echemi.com [echemi.com]

4-Chlorophenylhydrazine hydrochloride molecular structure

An In-depth Technical Guide to 4-Chlorophenylhydrazine (B93024) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine hydrochloride (CAS No: 1073-70-7) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its unique molecular structure, featuring a substituted phenylhydrazine (B124118) core, makes it a versatile building block for the creation of complex heterocyclic compounds.[1][4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in drug development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 4-chlorophenylhydrazine, which enhances its stability and facilitates easier handling compared to the free base.[3] The presence of a chlorine atom on the phenyl ring at the para position influences its reactivity and makes it a valuable precursor in various synthetic pathways.[1]

Molecular Structure Visualization

The structure consists of a chlorophenyl group attached to a hydrazine (B178648) moiety, which is protonated to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1073-70-7 | [1][5] |

| Molecular Formula | C₆H₇ClN₂·HCl or C₆H₈Cl₂N₂ | [1][6][7] |

| Molecular Weight | 179.05 g/mol | [1][5][6] |

| Appearance | White to pink or light yellow crystalline powder | [1][8] |

| Melting Point | 210-218 °C[1], 216 °C (decomposes)[5][8][9] | [1][5][8][9] |

| Solubility | Soluble in hot water and methanol | [10][8] |

| Purity | ≥95% - ≥98% (HPLC) | [1][5] |

| Storage Conditions | Store at 0-8°C in a cool, dry, well-ventilated area.[1][3][9] Keep sealed. | [1][3][9] |

| Chemical Identifier | Value | Reference(s) |

| IUPAC Name | (4-chlorophenyl)hydrazine;hydrochloride | [6] |

| Synonyms | p-Chlorophenylhydrazine hydrochloride, 1-(4-Chlorophenyl)hydrazine hydrochloride | [1][10][6] |

| PubChem CID | 71600 | [1][6] |

| EC Number | 214-030-9 | [5][6] |

| SMILES String | Cl.NNc1ccc(Cl)cc1 | [5] |

| InChI Key | YQVZREHUWCCHHX-UHFFFAOYSA-N | [5][11] |

Experimental Protocols: Synthesis

The most common and scalable synthesis of this compound starts from 4-chloroaniline (B138754). The process involves a two-step reaction: diazotization followed by reduction.[10][12]

General Synthesis Workflow

Caption: General workflow for the synthesis of 4-Chlorophenylhydrazine HCl.

Detailed Laboratory Protocol

This protocol is a representative example based on common literature procedures.[12][13][14]

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Deionized Water

-

Diethyl Ether (for washing)

Procedure:

-

Diazotization:

-

In a reaction flask, suspend 4-chloroaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to a temperature between -5°C and 5°C using an ice-salt bath, with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the mixture for an additional 30-45 minutes to ensure the formation of the 4-chlorobenzenediazonium salt is complete.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve SnCl₂·2H₂O in concentrated HCl.[13] If using sodium sulfite, prepare a fresh aqueous solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing solution while stirring vigorously. Maintain a controlled temperature as specified by the chosen reducing agent (e.g., room temperature, then heat to 50-60°C for sodium sulfite).[12]

-

-

Isolation and Purification:

-

Upon completion of the reduction, the hydrochloride salt of the product often precipitates.

-

Cool the reaction mixture to 0-5°C to maximize crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.[13]

-

Dry the final product, this compound, at a moderate temperature (e.g., 55°C) to obtain a crystalline powder.[15]

-

Key Chemical Reactions in Drug Development

The primary utility of this compound in pharmaceutical synthesis is its role as a key reactant in the Fischer indole (B1671886) synthesis .[16][17] This reaction is fundamental for creating the indole scaffold, a core structure in numerous bioactive molecules and approved drugs, including anti-inflammatory agents (e.g., Carprofen), antimigraine drugs (triptans), and anticancer agents.[4][16][17][18]

Fischer Indole Synthesis: Mechanism Overview

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from 4-chlorophenylhydrazine and an aldehyde or ketone.[17][19][20]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Applications in Research and Industry

Beyond the Fischer indole synthesis, this compound is a versatile intermediate.

-

Pharmaceuticals: It is a building block for various Active Pharmaceutical Ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antithrombotic agents, and treatments for stroke and ALS (like Edaravone).[2][4][16] Its derivatives are extensively studied for anticancer, antimicrobial, and anti-inflammatory properties.[1][4][18]

-

Agrochemicals: It is used in the synthesis of specific insecticides, fungicides, and other crop protection agents.[1][2][3]

-

Dyes and Pigments: The hydrazine group allows for the synthesis of azo compounds and other functional dyes.[1][2][9][13]

-

Analytical Chemistry: It serves as a reagent for the detection and quantification of carbonyl compounds through the formation of stable hydrazone derivatives.[1][9]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While comprehensive spectral data requires direct experimental acquisition, typical findings from the literature are summarized below.

| Spectroscopic Technique | Expected Observations | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons (doublets around 7.0-7.4 ppm), a broad singlet for the -NH proton (~8.5 ppm), and a broad signal for the -NH₃⁺ protons (>10 ppm).[16] | [11][16] |

| ¹³C NMR | Peaks in the aromatic region (approx. 110-150 ppm), with carbons attached to chlorine and nitrogen showing distinct chemical shifts. | [21][22] |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region). | [21][23] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base (C₆H₇ClN₂) and characteristic fragmentation patterns. | [11][24] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][10]

-

Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and respiratory irritation.[25]

-

Personal Protective Equipment (PPE): Handlers must use chemical-resistant gloves, safety goggles, and a dust mask or respirator.[3][5]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation.[25]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][25]

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its well-defined structure and reactivity provide a reliable entry point for the synthesis of a vast array of valuable compounds, most notably indole derivatives via the Fischer synthesis. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers aiming to leverage this compound for innovation in pharmaceuticals and other advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Chlorophenylhydrazine 98 1073-70-7 [sigmaaldrich.com]

- 6. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 8. This compound | 1073-70-7 [chemicalbook.com]

- 9. talentchemicals.com [talentchemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound(1073-70-7) 1H NMR spectrum [chemicalbook.com]

- 12. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN103910650A - Preparation method for this compound - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. m-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 75331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. scispace.com [scispace.com]

- 24. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. capotchem.com [capotchem.com]

4-Chlorophenylhydrazine hydrochloride synthesis from 4-chloroaniline

An In-depth Technical Guide to the Synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride from 4-Chloroaniline (B138754)

Introduction

4-Chlorophenylhydrazine hydrochloride (CAS No: 1073-70-7) is a significant chemical intermediate, appearing as a white to pink crystalline powder.[1][2] It serves as a vital building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3] Its applications include the synthesis of heterocyclic compounds like pyrazole (B372694) derivatives, which exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, it is a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Carprofen and is used in the manufacturing of dyes.[3][4] The primary and most established industrial pathway for its synthesis begins with 4-chloroaniline, proceeding through a two-step process of diazotization followed by reduction.[1][3][5]

Overall Reaction Scheme

The synthesis of this compound from 4-chloroaniline is a two-stage process:

-

Diazotization: 4-chloroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures to form 4-chlorobenzenediazonium chloride.[6][7]

-

Reduction: The resulting diazonium salt is then reduced to form the final product, this compound. Common reducing agents include sodium sulfite (B76179), ammonium (B1175870) sulfite, tin(II) chloride, or catalytic hydrogenation.[1][8][9]

Reaction Pathways and Experimental Workflow

The overall transformation involves the conversion of the primary amino group of 4-chloroaniline into a hydrazine (B178648) group, which is then isolated as its stable hydrochloride salt.

Caption: Core reaction pathway for the synthesis.

The laboratory procedure follows a structured workflow, beginning with the carefully controlled diazotization of the starting material, followed by the reduction of the intermediate diazonium salt, and concluding with the isolation and purification of the final product.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction parameters, yield, and purity. Traditional methods using sulfite reducing agents are well-established, while modern catalytic hydrogenation approaches offer improved efficiency and environmental benefits.[3]

Table 1: Comparison of Synthesis Methods

| Parameter | Traditional Method (Sulfite Reduction) | Modern Method (Catalytic Hydrogenation) |

| Reducing Agent | Sodium Sulfite or Ammonium Sulfite[1][8] | Hydrogen gas (H₂) with a catalyst (e.g., Ru/C)[3][10] |

| Reported Yield | ~86.8%[8] | 96.1% to 98.2%[3][10] |

| Reported Purity | ~99.2%[8] | 99.5% to 99.7%[3][10] |

| Advantages | Well-established technology.[11] | Higher yield and purity, environmentally friendly, simpler operation, enhanced safety.[3] |

| Disadvantages | Complex operation, formation of by-products, safety risks, high energy consumption.[3] | Requires specialized equipment (hydrogenator, catalyst). |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. Researchers should adhere to all safety precautions when performing these experiments.

Protocol 1: Synthesis via Ammonium Sulfite Reduction

This protocol is adapted from a patented method and represents a common industrial approach.[8][11]

1. Diazotization Reaction:

-

In a suitable reaction vessel, add 38.7 kg of 4-chloroaniline to 82 kg of water and begin stirring.

-

Slowly add 109 kg of hydrochloric acid solution.

-

Heat the mixture to 60°C until all the 4-chloroaniline hydrochloride has dissolved completely.

-

Cool the solution to 5-10°C using an ice bath; fine crystals of 4-chloroaniline hydrochloride will precipitate.[11]

-

Slowly add a 20% aqueous solution of sodium nitrite dropwise. Maintain the temperature between 5-10°C.

-

Monitor the reaction with starch-iodide paper. The endpoint is reached when the paper turns blue.

-

After the addition is complete, continue stirring at the same temperature for 1 hour, ensuring the system pH remains between 1 and 2.[11]

2. Reduction Reaction:

-

In a separate vessel at room temperature, prepare a solution containing 220 kg of ammonium sulfite in water.

-

Add the previously prepared diazonium salt solution to the ammonium sulfite solution dropwise. The reaction mixture will appear as a yellow slurry.

-

Once the addition is complete, heat the mixture to 50-60°C and maintain this temperature for 3-4 hours until the solution becomes transparent.[8]

3. Acidification and Isolation:

-

While maintaining the temperature at 50-70°C, slowly add 280 kg of 20% hydrochloric acid to the reaction mixture. The product will begin to crystallize.

-

Continue stirring for 1 hour after acid addition is complete.

-

Cool the mixture to 15°C to maximize precipitation.[8]

-

Filter the resulting solid, wash it, and dry the crude product in an oven at 80°C to obtain the final this compound.[8] A yield of 86.8% and purity of 99.2% has been reported for this method.[8]

Protocol 2: Synthesis via Catalytic Hydrogenation

This modern approach offers higher yields and is more environmentally benign.[3]

1. Diazotization Reaction:

-

Combine 15g of p-chloroaniline, 30g of 15% concentrated hydrochloric acid, and 45g of water.

-

Cool the mixture to -5°C.

-

Slowly add 22.5g of a 20% sodium nitrite solution over 30 minutes.

-

Maintain the temperature for an additional 24 minutes to ensure the completion of the diazotization, yielding "substance A" (the diazonium salt solution).[3]

2. Catalytic Hydrogenation:

-

Transfer the diazonium salt solution ("substance A") to a hydrogenation reactor.

-

Add a 2% ruthenium on charcoal (Ru/C) catalyst. The mass ratio of the catalyst to the initial p-chloroaniline should be 0.05:1.

-

Purge the reactor twice with nitrogen, followed by two purges with hydrogen gas.

-

Pressurize the reactor to 0.5 MPa with hydrogen gas.

-

Heat the mixture to 25°C and maintain these conditions for 3 hours.[3]

3. Isolation:

-

After the reaction, filter the mixture to remove the catalyst.

-

Dry the resulting product at 100°C.

-

This method has been reported to achieve a yield of 96.1% and a purity of 99.5%.[3] An alternative procedure using a 5% Ru/C catalyst at 30°C for 4 hours reported a yield of 98.2% and purity of 99.7%.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety measures.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (GHS Category 3).[12] It is also harmful in contact with skin and if inhaled.[13]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The material should be stored locked up.[12]

-

First Aid:

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[12][14]

-

Inhalation: Move the victim to fresh air.[12]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1073-70-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Buy 4-Chlorophenylhydrazine | 1073-69-4 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. CN103910650A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbull.com [chemicalbull.com]

A Technical Guide to the Synthesis of 4-Chlorophenylhydrazine Hydrochloride via Diazotization and Reduction

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride, a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary synthesis route involves a two-step process: the diazotization of 4-chloroaniline (B138754), followed by the reduction of the resulting diazonium salt.[2][3] This guide details various established protocols, presents comparative quantitative data, and illustrates the chemical workflows.

Overall Synthesis Pathway

The conversion of 4-chloroaniline to 4-Chlorophenylhydrazine HCl is a classic example of aromatic amine chemistry. The process begins with the formation of a diazonium salt, which is a highly versatile but unstable intermediate. This intermediate is then immediately subjected to a reduction reaction to yield the final hydrazine (B178648) product.

Caption: General workflow for the synthesis of 4-Chlorophenylhydrazine HCl.

Part 1: Diazotization of 4-Chloroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting 4-chloroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[4] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures, necessitating strict temperature control between 0°C and 10°C.[5]

Experimental Protocol: Diazotization

The following is a representative protocol synthesized from established methods.[1][5][6][7]

-

Preparation: A suspension of 4-chloroaniline is prepared in a mixture of water and concentrated hydrochloric acid within a reaction vessel equipped for cooling and stirring.

-

Cooling: The mixture is cooled to a temperature between -5°C and 5°C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[1]

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 4-chloroaniline suspension. The addition must be slow and controlled to manage the exothermic nature of the reaction and keep the temperature below the upper limit.[6][7]

-

Reaction Monitoring: The reaction is stirred for an additional 30-60 minutes post-addition. The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper, which will turn blue.[5]

-

Intermediate Solution: The resulting pale-yellow solution contains the 4-chlorobenzenediazonium chloride intermediate and should be used immediately in the subsequent reduction step.[4][7]

Table 1: Key Parameters for Diazotization

| Parameter | Value | Rationale |

| Starting Material | 4-Chloroaniline | Primary aromatic amine |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid |

| Temperature | -5°C to 10°C | Ensures stability of the diazonium salt intermediate.[1][5] |

| Reaction Time | 30 - 90 minutes | Allows for complete conversion to the diazonium salt.[6] |

| pH | 1 - 2 | Highly acidic conditions are required for the reaction.[5] |

Part 2: Reduction of 4-Chlorobenzenediazonium Chloride

The unstable diazonium salt is immediately converted to 4-chlorophenylhydrazine hydrochloride through a reduction reaction. Several reducing agents can be employed, each with distinct protocols, yields, and operational considerations. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Caption: Alternative pathways for the reduction of the diazonium salt.

Method A: Reduction with Sulfites

This method commonly uses sodium sulfite, ammonium (B1175870) sulfite, or sodium metabisulfite (B1197395) as the reducing agent.[2][3][5]

Experimental Protocol (Ammonium Sulfite): [5][8]

-

Preparation: An aqueous solution of ammonium sulfite is prepared in a separate reaction vessel.

-

Addition: The cold diazonium salt solution from Part 1 is added dropwise to the ammonium sulfite solution at room temperature.

-

Heating: The reaction mixture is then heated to 50-60°C and maintained at this temperature for 3-4 hours.[8]

-

Acidification & Precipitation: After the reduction is complete, a 20% hydrochloric acid solution is added at 50-70°C to precipitate the product. The mixture is held for 1-2 hours.[8]

-

Isolation: The solution is cooled, and the precipitated 4-Chlorophenylhydrazine HCl is isolated by filtration, washed with water, and dried.

Method B: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a potent reducing agent for diazonium salts.

Experimental Protocol: [6]

-

Preparation: A solution of stannous chloride dihydrate (SnCl₂·2H₂O) is prepared in concentrated hydrochloric acid.

-

Addition: This reducing solution is slowly added dropwise to the cold diazonium salt solution while maintaining the temperature at -4°C.

-

Reaction: The resulting suspension is stirred, allowing the temperature to rise gradually to room temperature over 2 hours.

-

Isolation: Once the reaction is complete, the solid product is collected by filtration and washed with a solvent like diethyl ether to remove impurities.

Method C: Catalytic Hydrogenation

This is a more modern, environmentally friendly approach that avoids the use of metallic or sulfite-based reducing agents.[1]

Experimental Protocol: [1]

-

Catalyst Introduction: The diazonium salt solution is mixed with a catalyst, such as 2% or 5% ruthenium on a charcoal support (Ru/C).[1][9]

-

Hydrogenation: The reaction vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., to 0.5 MPa).

-

Reaction: The mixture is heated to 25-30°C and held for 3-4 hours under hydrogen pressure.[1][9]

-

Isolation: After the reaction, the catalyst is removed by filtration. The final product is obtained from the filtrate, typically after drying.

Part 3: Comparative Data Summary

The efficiency of the synthesis is highly dependent on the chosen reduction method. The following table summarizes quantitative data from various cited protocols.

Table 2: Comparison of Synthesis Protocols and Yields

| Method | Reducing Agent | Key Conditions | Yield (%) | Purity (%) | Reference |

| Sulfite Reduction | Ammonium Sulfite | 50-70°C, 4-6 hours total | High (Implied) | 99.2 | [8] |

| Stannous Chloride | SnCl₂·2H₂O | -4°C to Room Temp, 2 hours | Not specified | Not specified | [6] |

| Catalytic Hydrogenation | H₂ / 2% Ru-C | 25°C, 0.5 MPa, 3 hours | 96.1 | 99.5 | [1] |

| Catalytic Hydrogenation | H₂ / 5% Ru-C | 30°C, 0.5 MPa, 4 hours | 98.2 | 99.7 | [9] |

| Alternative | Hydrazine Hydrate | 152°C, 10 hours | 88.1 | 99.29 | [9] |

Conclusion

The synthesis of this compound from 4-chloroaniline is a well-established process central to the production of numerous high-value chemicals. While traditional methods using sulfite or stannous chloride reductants are effective, they can be operationally complex and generate significant waste streams.[1] Modern approaches, particularly catalytic hydrogenation, offer a more streamlined, safer, and environmentally benign alternative, often providing higher yields and purity.[1] The selection of a specific protocol will depend on a laboratory's or plant's specific capabilities, safety protocols, and economic and environmental goals.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 4-Chlorophenylhydrazine | 1073-69-4 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation method for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103910650A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 4-Chlorophenylhydrazine hydrochloride

An In-depth Technical Guide to 4-Chlorophenylhydrazine (B93024) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorophenylhydrazine hydrochloride. It is designed to be a vital resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Identity and Structure

This compound is an organic compound that serves as a crucial intermediate in various chemical syntheses.[1] Its structure consists of a phenylhydrazine (B124118) molecule substituted with a chlorine atom at the para (4) position of the phenyl ring, and it is supplied as a hydrochloride salt.[1][2] This salt form enhances its stability and facilitates safer handling compared to the free base.[2]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | p-Chlorophenylhydrazine HCl, 1-(4-Chlorophenyl)hydrazine hydrochloride |

| CAS Number | 1073-70-7[3] |

| Molecular Formula | C₆H₇ClN₂·HCl[3] |

| Molecular Weight | 179.05 g/mol [3] |

| SMILES | N(C1=CC=C(Cl)C=C1)N.[H]Cl[4] |

| InChI | InChI=1S/C6H7ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H[4] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white or pinkish crystalline powder[1][5][6] |

| Melting Point | 210-218 °C[3] |

| Solubility | Soluble in hot water and methanol[1][5][6] |

| Storage Temperature | 0-8°C, in a dark, inert atmosphere[1][3][6] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis.[1] Its chemical behavior is largely defined by the hydrazine (B178648) functional group and the chlorinated phenyl ring.

-

Reactivity : The hydrazine moiety is nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.[7][8] This reactivity is the foundation of its use in the Fischer indole (B1671886) synthesis.[9] The presence of the chlorine atom on the phenyl ring influences the electron density of the molecule, affecting its reactivity in various reactions.[3] It is important to note that in many reactions, the hydrochloride salt needs to be neutralized with a base to enhance its chemical reactivity.[7]

-

Stability : The hydrochloride salt is more stable than the free base.[2] However, it should be stored under recommended conditions to prevent degradation.[10] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

-

Hazardous Decomposition : When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available for this compound, which is essential for confirming its structure.[11][12] |

| ¹³C NMR | Available spectral data helps in the detailed structural elucidation.[13][14] |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the functional groups present in the molecule.[13][15] |

Applications in Research and Drug Development

This compound is a key building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[8][16]

-

Pharmaceutical Synthesis : It is extensively used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8][16] A primary application is in the Fischer indole synthesis to produce indole derivatives.[9] These indole scaffolds are present in numerous bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[5][8] For example, it is a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and antithrombotic agents.[16]

-

Agrochemicals : This compound is utilized in the production of certain pesticides, including insecticides and fungicides.[3][16]

-

Dye Manufacturing : It serves as a precursor in the synthesis of various dyes.[7][16]

-

Biochemical Research : It is employed in studies involving enzyme inhibition and protein interactions.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 4-chloroaniline (B138754) followed by reduction.[5][7]

Materials:

-

p-Chloroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium sulfite

-

Water

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

A suspension of p-chloroaniline (e.g., 2 g) in water (e.g., 20 mL) and concentrated hydrochloric acid (e.g., 7 mL) is prepared in a reaction flask.[7]

-

The flask is cooled in an ice bath to -4°C with continuous stirring.[7]

-

A solution of sodium nitrite (e.g., 1.23 g in 3 mL of water) is added dropwise to the cooled suspension while maintaining the temperature below 0°C.[7]

-

After the addition is complete, the mixture is stirred for an additional 45 minutes to ensure the completion of the diazotization reaction.[7]

-

A solution of a reducing agent, such as stannous chloride dihydrate (e.g., 7.3 g in 5 mL of concentrated hydrochloric acid), is then slowly added dropwise to the mixture.[7]

-

The resulting suspension is stirred at a temperature ranging from -4°C to room temperature for 2 hours.[7]

-

The reaction mixture is then filtered, and the solid product is collected.[7]

-

The solid is washed with diethyl ether (e.g., 2 x 15 mL) to remove any organic impurities.[7]

-

The resulting product, this compound, is dried.

Fischer Indole Synthesis using this compound

This protocol describes a general procedure for the Fischer indole synthesis, a powerful method for creating indole rings.[9]

Materials:

-

This compound

-

A suitable ketone or aldehyde (e.g., cyclohexanone)

-

An acid catalyst (e.g., glacial acetic acid, hydrochloric acid, zinc chloride)[9][17]

-

Solvent (e.g., ethanol (B145695), acetic acid)

-

Reflux apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

This compound is dissolved in a suitable solvent such as ethanol or acetic acid.

-

An equimolar amount of the desired ketone or aldehyde is added to the solution.

-

An acid catalyst is introduced to the reaction mixture. The choice of acid can be critical to the success of the reaction.[17]

-

The mixture is heated to reflux and maintained at that temperature for a specified period, with the reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then isolated through an appropriate workup procedure, which may involve neutralization, extraction with an organic solvent, and purification by crystallization or chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Fischer Indole Synthesis Pathway

This diagram outlines the key steps of the Fischer indole synthesis, a major application of this compound.

Caption: A diagram of the Fischer indole synthesis mechanism.

Safety and Handling

This compound is classified as a harmful and irritant substance.[5] It is harmful if swallowed, inhaled, or in contact with skin.[18] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[5][10] Work should be conducted in a well-ventilated area or under a fume hood.[10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

References

- 1. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. This compound | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1073-70-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 1073-70-7 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. capotchem.com [capotchem.com]

- 11. This compound(1073-70-7) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 75331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 16. nbinno.com [nbinno.com]

- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 18. 4-chloro phenyl hydrazine hydrochloride [chembk.com]

A Comprehensive Technical Guide to the Solubility of 4-Chlorophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chlorophenylhydrazine hydrochloride (CAS No: 1073-70-7), a key intermediate in the pharmaceutical and fine chemical industries. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its quantitative determination. Furthermore, a key synthetic application, the Fischer indole (B1671886) synthesis, is illustrated to provide context for its use.

Overview of this compound

This compound is a white to pink crystalline powder.[1][2] It is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Carprofen and the stroke treatment drug Edaravone.[3] Its utility is primarily derived from the reactive hydrazine (B178648) group, which readily participates in reactions like the Fischer indole synthesis to form heterocyclic structures.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, influencing reaction kinetics, purification, and formulation. Based on available data, the solubility is summarized below.

Quantitative Solubility Data

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various solvents as reported in the literature.

| Solvent | Solubility | Reference |

| Hot Water | Soluble | [1][2] |

| Methanol | Soluble | [1][2][3] |

| Polar Solvents | Good Solubility | [4] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocol outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[5]

Principle

An excess amount of the solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined by a suitable analytical method, such as HPLC.[5][6]

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

HPLC Method for Quantification

A validated HPLC method is crucial for the accurate determination of this compound concentration in the saturated solution. The following is a starting point for method development, based on published methods for similar compounds.[3]

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge C18)[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry)

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Application in Synthesis: The Fischer Indole Synthesis

This compound is a primary reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common motif in pharmaceuticals.[3]

Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole.

Logical Workflow of the Fischer Indole Synthesis

The following diagram outlines the logical steps of the Fischer indole synthesis using this compound.

Caption: Logical workflow of the Fischer indole synthesis.

Conclusion

This technical guide provides a summary of the known solubility of this compound and a detailed protocol for its quantitative determination. While comprehensive quantitative data is sparse in the literature, the provided experimental workflow empowers researchers to generate this critical data in-house. The illustration of its application in the Fischer indole synthesis highlights the importance of understanding its solubility for successful synthetic outcomes. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research.

References

Stability and Storage of 4-Chlorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chlorophenylhydrazine (B93024) hydrochloride. Due to its classification as a harmful and irritant substance, proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment, designed to meet the rigorous standards of research and pharmaceutical development.

Chemical and Physical Properties

4-Chlorophenylhydrazine hydrochloride is a white to pink crystalline powder. It is soluble in hot water and methanol. The hydrochloride salt form is utilized to enhance stability and facilitate safer handling compared to the free base.[1]

| Property | Value | Reference |

| CAS Number | 1073-70-7 | |

| Molecular Formula | C₆H₈Cl₂N₂ | |

| Molecular Weight | 179.05 g/mol | |

| Melting Point | 216 °C (decomposition) | |

| Appearance | White to pink crystalline powder | |

| Solubility | Soluble in hot water and methanol |

Stability Profile and Degradation

While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from the general behavior of arylhydrazines and chloro-aromatic compounds. The primary degradation pathway for phenylhydrazines is oxidation.[2][3] The presence of a chloro-substituent on the phenyl ring may also make the molecule susceptible to photodechlorination under certain conditions.

Key Factors Influencing Stability:

-

Oxygen: Phenylhydrazines are susceptible to oxidation, a process that can be catalyzed by metal cations.[3] This can lead to the formation of various degradation products.

-

Light: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

pH: The stability of hydrazines can be pH-dependent.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through two main pathways: oxidation of the hydrazine (B178648) moiety and, to a lesser extent, photolytic cleavage of the carbon-chlorine bond.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light | Keep container tightly closed and in a dark place. | To protect from photolytic degradation. |

| Moisture | Store in a dry and well-ventilated place. | The compound is hygroscopic. |

| Container | Keep container tightly closed. | To prevent exposure to air and moisture. |

Handling Workflow

Proper handling procedures are critical to maintain the stability of the compound and to ensure user safety.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies should expose the compound to stress conditions exceeding those of accelerated stability testing. The goal is to achieve 5-20% degradation of the drug substance.

Table of Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of the substance in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of the substance in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of the substance in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Place 10 mg of the solid substance in a thermostatically controlled oven at 70°C for 48 hours. |

| Photostability | Expose 10 mg of the solid substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable. An existing HPLC method for analyzing impurities in this compound can be adapted for this purpose.[4]

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50) |

Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment, preferably under an inert atmosphere. Its primary route of degradation is expected to be oxidation of the hydrazine moiety. For researchers and drug development professionals, adherence to stringent storage and handling protocols is essential to maintain the purity and integrity of this important chemical intermediate. The provided experimental protocols offer a framework for conducting thorough stability assessments and developing a validated stability-indicating analytical method.

References

The Versatility of a Core Synthon: An In-depth Technical Guide to the Applications of 4-Chlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine (B93024) hydrochloride (4-CPH-HCl) is a pivotal chemical intermediate, serving as a versatile and reactive building block in a multitude of synthetic organic chemistry applications. Its unique structure, featuring a substituted phenyl ring and a reactive hydrazine (B178648) moiety, makes it an indispensable precursor for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the core applications of 4-CPH-HCl, with a particular focus on its role in the pharmaceutical, agrochemical, and dye industries. Detailed experimental protocols for key transformations, quantitative data from representative syntheses, and visualizations of relevant biological pathways are presented to offer a practical resource for researchers in drug discovery and chemical development.

Introduction: Chemical Profile and Significance

4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7) is a stable, crystalline salt of 4-chlorophenylhydrazine.[1][2] The hydrochloride form enhances its stability and simplifies handling compared to the free base, making it a preferred reagent in industrial and laboratory settings.[2] Its primary significance lies in its utility as a synthon for introducing the 4-chlorophenylhydrazine framework into a target molecule, most notably as a key reactant in the Fischer indole (B1671886) synthesis and in the formation of pyrazole (B372694) and pyrazolone (B3327878) rings.[2][3][4] These heterocyclic motifs are central to the structure of numerous biologically active compounds.

Core Applications in Chemical Synthesis

The reactivity of the hydrazine group, coupled with the electronic effects of the chloro-substituent on the phenyl ring, dictates the primary applications of 4-CPH-HCl.

Pharmaceutical Intermediates

4-CPH-HCl is a cornerstone intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[1] Its applications span several therapeutic classes, including non-steroidal anti-inflammatory drugs (NSAIDs), antimigraine agents (triptans), and potential anticancer compounds.[1][3][5]

The Fischer indole synthesis is arguably the most prominent application of 4-CPH-HCl.[6] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of 4-CPH-HCl with an aldehyde or ketone, to produce an indole core.[6] This reaction is fundamental to the synthesis of many important drugs.

-

Carprofen: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, synthesized via a Fischer indole reaction between 4-CPH-HCl and α-methyl-3-oxocyclohexaneacetic acid.[1][2]

-

Triptans: A class of drugs used to treat migraine headaches. The indole nucleus of drugs like Sumatriptan can be constructed using the Fischer indole synthesis with the appropriate hydrazine precursor.[5][7]

The reaction of 4-CPH-HCl with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing pyrazole and pyrazolone rings.[2][4] This is particularly relevant in the synthesis of selective COX-2 inhibitors.

-

Celecoxib Analogues: Celecoxib is a selective COX-2 inhibitor used to treat arthritis pain and inflammation.[8] Analogues of this drug, such as p-Chlorocelecoxib, are synthesized by the condensation of a β-diketone with 4-CPH-HCl.[8]

Agrochemicals

In the agrochemical industry, 4-CPH-HCl is a key intermediate for the production of fungicides and insecticides.[1][3] The resulting heterocyclic compounds often exhibit potent biological activity against agricultural pests and pathogens.

-